

Health and Safety Considerations for Handling Dihexyl Adipate: A Technical Guide

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Compound of Interest

Compound Name: *Dihexyl adipate*

Cat. No.: *B092136*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations for handling **dihexyl adipate**, with a primary focus on the most common isomer, di(2-ethylhexyl) adipate (DEHA), due to the extensive available data. Information on di-n-hexyl adipate is also included for comparison where available. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information for safe handling, risk assessment, and experimental design.

Chemical Identification and Physical Properties

Dihexyl adipate refers to a group of diesters of hexanedioic acid (adipic acid) and hexanol. The most prevalent isomer in industrial applications is di(2-ethylhexyl) adipate (DEHA), also known as dioctyl adipate (DOA).

Table 1: Chemical and Physical Properties of **Dihexyl Adipate** Isomers

Property	Di(2-ethylhexyl) adipate (DEHA/DOA)	Di-n-hexyl adipate
CAS Number	103-23-1[1]	110-33-8
Molecular Formula	C22H42O4[1]	C18H34O4[2]
Molecular Weight	370.57 g/mol [3]	314.46 g/mol [2]
Appearance	Colorless to light-colored, oily liquid[1]	Colorless liquid[2]
Boiling Point	417 °C[1]	175 - 181 °C at 1 torr
Melting Point	-67.8 °C[1]	-17.5 °C
Density	0.922 g/cm ³ at 20 °C[1]	0.935 g/cm ³ at 20 °C
Vapor Pressure	346 Pa at 200 °C[1]	Not available
Water Solubility	Very slightly soluble (< 200 mg/L at 20 °C)[1]	Insoluble[2]
Log P (Octanol/Water)	8.1[1]	Not available
Flash Point	196 °C (closed cup)	191 °C

Toxicological Data

The toxicological profile of di(2-ethylhexyl) adipate has been extensively studied. Data for di-n-hexyl adipate is limited.

Acute Toxicity

DEHA exhibits low acute toxicity via oral and dermal routes.

Table 2: Acute Toxicity of Di(2-ethylhexyl) adipate (DEHA)

Species	Route	LD50	Reference
Rat (Fischer 344, male)	Oral	45 g/kg bw	NTP, 1982[1]
Rat (Fischer 344, female)	Oral	25 g/kg bw	NTP, 1982[1]
Mouse (B6C3F1, male)	Oral	15 g/kg bw	NTP, 1982[1]
Mouse (B6C3F1, female)	Oral	25 g/kg bw	NTP, 1982[1]
Rat	Intravenous	900 mg/kg	The Good Scents Company[4]
Rabbit	Intravenous	540 mg/kg	The Good Scents Company[4]

For di-n-hexyl adipate, specific LD50 values are not readily available in the public domain, but it is generally considered to have low acute toxicity.

Skin and Eye Irritation

DEHA is considered to be a minimal skin and eye irritant.[5] In rabbit studies, it produced at most, weak skin irritation.[5] For di-n-hexyl adipate, exposure can cause irritation of the eyes, nose, and throat.[2]

Skin Sensitization

DEHA was not found to be a dermal sensitizer in guinea pig studies.[6]

Chronic Toxicity and Carcinogenicity

Long-term exposure to high doses of DEHA has been associated with adverse effects in animal studies.

Table 3: Chronic Toxicity and Carcinogenicity of Di(2-ethylhexyl) adipate (DEHA)

Species	Study Duration	Dosing Regimen	Key Findings	Reference
Rat (Fischer 344)	103 weeks	12,000 or 25,000 ppm in feed	No evidence of carcinogenicity. Lower mean body weights in high-dose groups.	NTP, 1982[2][3]
Mouse (B6C3F1)	103 weeks	12,000 or 25,000 ppm in feed	Carcinogenic for female mice (increased hepatocellular carcinomas). Probably carcinogenic for male mice (hepatocellular adenomas). Lower mean body weights in dosed groups.[3]	NTP, 1982[2][3]

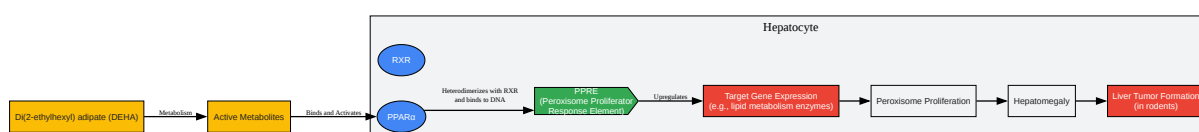
Table 4: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for DEHA

Species	Study Type	NOAEL	LOAEL	Endpoint	Reference
Rat	90-day	189 mg/kg/day	~400 mg/kg/day	Reduced body weight gain	OECD SIDS[6]
Mouse	90-day	451 mg/kg/day	~600 mg/kg/day	Reduced body weight gain	OECD SIDS[6]
Rat	Developmental	200 mg/kg/day	400 mg/kg/day	Postnatal death	Dalgaard et al., 2003

Mechanism of Action and Metabolism

Peroxisome Proliferator-Activated Receptor Alpha (PPAR α) Activation

The hepatocarcinogenicity of DEHA in mice is believed to be mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR α). PPAR α is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and peroxisome proliferation. In rodents, chronic activation of PPAR α by compounds like DEHA can lead to hepatomegaly, peroxisome proliferation, and ultimately, the development of liver tumors. This mechanism is generally considered to be less relevant to humans.

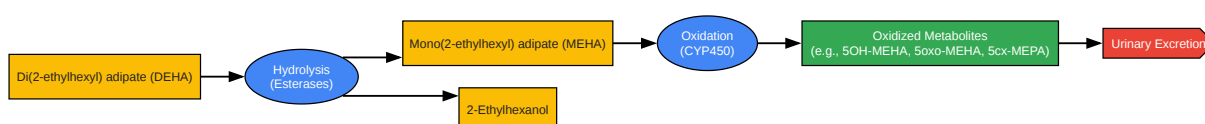


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Caption: Proposed PPAR α -mediated mechanism of DEHA-induced hepatocarcinogenesis in rodents.

Metabolism

DEHA is rapidly metabolized in the body. The primary metabolic pathway involves hydrolysis to its monoester, mono(2-ethylhexyl) adipate (MEHA), and 2-ethylhexanol. MEHA can be further oxidized to various metabolites that are excreted in the urine.



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Caption: Simplified metabolic pathway of di(2-ethylhexyl) adipate (DEHA).

Experimental Protocols

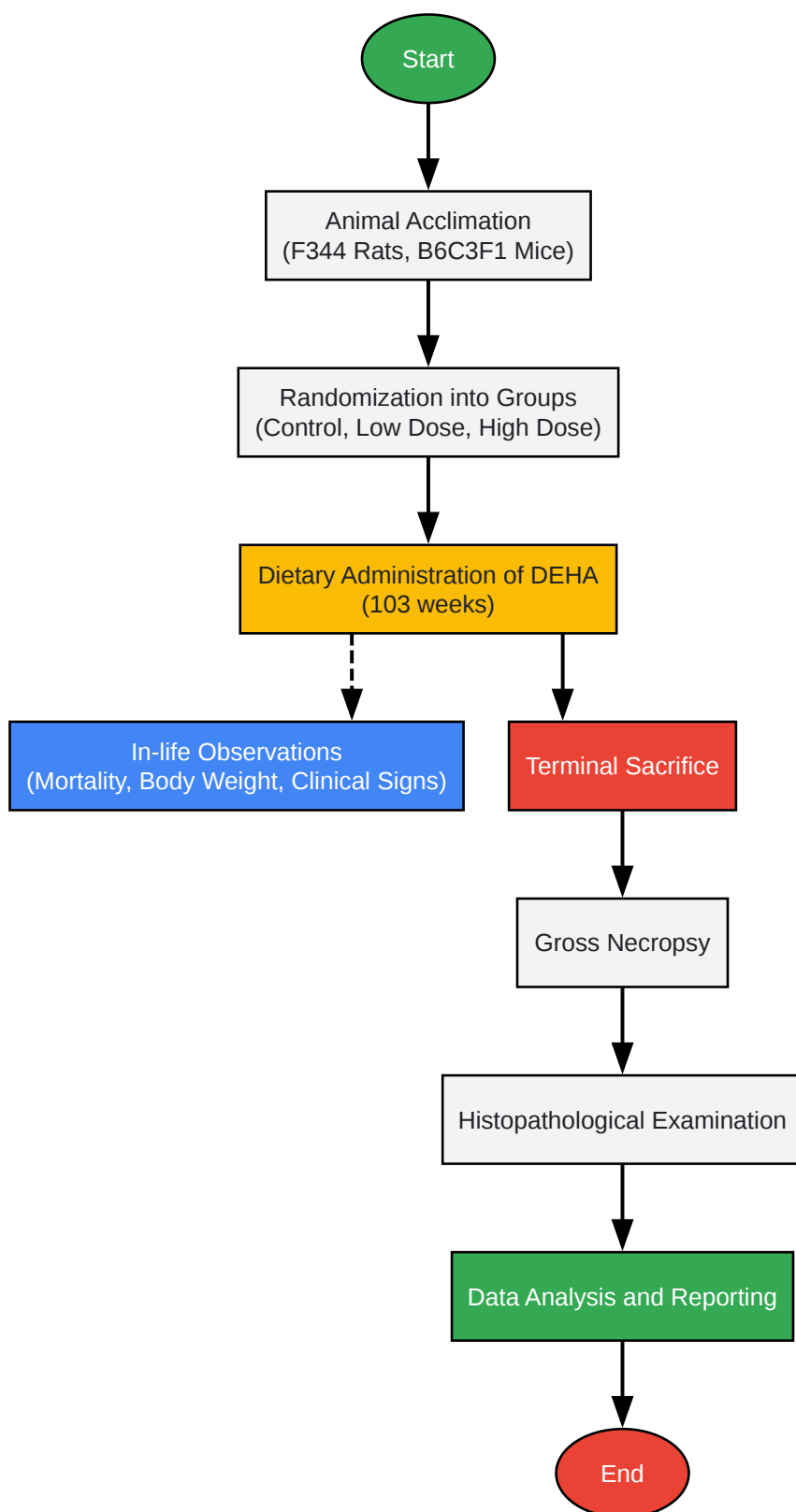
Detailed methodologies for key toxicological assessments are provided below. These are based on established regulatory guidelines and the available literature on **dihexyl adipate**.

Chronic Toxicity and Carcinogenicity Bioassay (NTP TR-212)

This protocol is a summary of the methodology used in the National Toxicology Program's bioassay of DEHA.^{[2][3]}

- Test Species: Fischer 344 rats and B6C3F1 mice, 50 males and 50 females per group.
- Administration: DEHA was administered in the diet at concentrations of 0, 12,000, or 25,000 ppm.
- Duration: 103 weeks.
- Observations:

- Animals were observed twice daily for mortality and morbidity.
- Body weights were recorded weekly for the first 13 weeks and then monthly.
- Feed consumption was measured monthly.
- Complete gross necropsy was performed on all animals.
- Histopathological examination was conducted on all major tissues and organs.
- Data Analysis: Survival rates, tumor incidence, and non-neoplastic lesion incidence were statistically analyzed.



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Caption: Workflow for the NTP chronic toxicity and carcinogenicity bioassay of DEHA.

Acute Dermal Irritation (Based on OECD Guideline 404)

- Test Species: Albino rabbits.
- Procedure:
 - The fur on the dorsal area of the trunk is clipped 24 hours before the test.
 - 0.5 mL of the test substance is applied to a small area (~6 cm²) of intact skin and covered with a gauze patch and semi-occlusive dressing.
 - The exposure duration is 4 hours.
 - After exposure, the residual test substance is removed.
 - The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
 - Dermal reactions are scored according to a standardized scale (e.g., Draize scale).

Acute Eye Irritation (Based on OECD Guideline 405)

- Test Species: Albino rabbits.
- Procedure:
 - A single dose of 0.1 mL of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
 - The eyelids are held together for about one second.
 - The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.
 - Ocular lesions are scored according to a standardized scale.

Skin Sensitization - Guinea Pig Maximization Test (GPMT) (Based on OECD Guideline 406)

- Test Species: Guinea pigs.
- Induction Phase:
 - Day 0: Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) and Freund's Complete Adjuvant alone are administered to the shoulder region.
 - Day 7: Topical application of the test substance to the same area.
- Challenge Phase:
 - Day 21: The animals are challenged with a topical application of the test substance on a flank.
 - Skin reactions are observed at 24 and 48 hours after the challenge.
 - The incidence and severity of the skin reactions in the test group are compared to a control group.

Health and Safety Recommendations

Engineering Controls

- Handle **dihexyl adipate** in a well-ventilated area.
- Use of a chemical fume hood is recommended, especially when heating the substance or creating aerosols.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
- Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage

- Store in a cool, dry, well-ventilated place away from direct sunlight and sources of ignition.
- Keep containers tightly closed.
- Avoid contact with strong oxidizing agents.

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
- Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation develops.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
- Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spills and Disposal

- In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
- Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Di(2-ethylhexyl) adipate has low acute toxicity but has been shown to be a carcinogen in female mice at high doses, likely through a PPAR α -mediated mechanism that may have limited relevance to humans. It is a minimal skin and eye irritant and is not a skin sensitizer. The available data on di-n-hexyl adipate is limited, but it is also considered to have low acute toxicity. Adherence to standard laboratory safety practices, including the use of appropriate engineering controls and personal protective equipment, is essential for the safe handling of **dihexyl adipate** in a research or professional setting. This guide provides a comprehensive overview of the available health and safety information to support informed risk assessment and handling procedures.

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